

The Structural Elucidation of Anagyrine and Its Analogs: A Technical Guide

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Compound of Interest

Compound Name: Anagyrine

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Introduction

Anagyrine, a tetracyclic quinolizidine alkaloid, is a natural product of significant interest due to its teratogenic effects and its presence in various plant species of the Fabaceae family, notably in the genera *Anagyris* and *Lupinus*. The rigid, chiral structure of **anagyrine** has made it a subject of extensive spectroscopic and crystallographic studies. This technical guide provides a comprehensive overview of the structural elucidation of **anagyrine** and its close analogs, lupanine, sparteine, and cytisine. It details the experimental protocols for isolation and characterization and presents key quantitative data to aid researchers in the identification and analysis of these complex natural products.

Structural Elucidation of Anagyrine

The definitive structure of **anagyrine** (C₁₅H₂₀N₂O) has been established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

X-Ray Crystallography

The absolute configuration and detailed molecular geometry of **anagyrine** were unequivocally determined by X-ray crystallography of its perchlorate salt.^{[1][2][3]}

Table 1: Crystallographic Data for **Anagyrine** Perchlorate^{[1][2][3]}

Parameter	Value
Molecular Formula	C ₁₅ H ₂₁ N ₂ O ⁺ ·ClO ₄ ⁻
Molecular Weight	344.79
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	7.3550 (3)
b (Å)	32.982 (1)
c (Å)	12.8849 (4)
β (°)	90.709 (3)
Volume (Å ³)	3125.41 (19)
Z	8
Density (calculated) (Mg m ⁻³)	1.465

The crystal structure reveals that the **anagyrine** molecule consists of four fused rings. Ring A is nearly planar, and ring B adopts a sofa conformation. Rings C and D are in chair conformations with a cis ring junction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, formally published and assigned NMR dataset for **anagyrine** is not readily available in a single source, various studies have utilized ¹H and ¹³C NMR for its characterization. The following table compiles available data and typical chemical shift ranges for key structural features of related quinolizidine alkaloids.

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data for **Anagyrine** and its Analogs

Compound	Proton/Carbon	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Reference
Anagryne	Aromatic Protons	~6.0 - 7.5	~110 - 150	General Knowledge
Carbonyl Carbon	-	~164	General Knowledge	
Lupanine	H-10eq	4.49 (dt, J = 13.3, 2.3 Hz)	-	[4]
C-2 (C=O)	-	170.8	[5]	
C-4	-	58.4	[5]	
C-6	-	56.1	[5]	
C-10	-	45.1	[5]	
Sparteine	H-10α	2.43 (dt, J = 11.0, 2.5 Hz)	-	[1]
C-2	-	57.0	[6]	
C-6	-	61.3	[6]	
C-10	-	35.1	[6]	
C-17	-	25.1	[6]	
Cytisine	Aromatic Protons	6.0 - 7.4	~105 - 151	[7][8][9]
C-2 (C=O)	-	164.5	[8]	
C-6	-	138.9	[8]	
C-7	-	49.9	[8]	
C-9	-	53.2	[8]	

1.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of **anagyrine** and its analogs. The fragmentation patterns are characteristic of the quinolizidine alkaloid skeleton.

Table 3: Key Mass Spectral Data for **Anagyrine**

m/z	Interpretation
244	$[M]^+$
215	$[M - NCH_3]^+$
146	Retro-Diels-Alder fragmentation
134	Further fragmentation

Structural Analogs of Anagyrine

Anagyrine belongs to the broader class of tetracyclic quinolizidine alkaloids, which includes structurally related compounds such as lupanine, sparteine, and cytisine. These analogs share a common biosynthetic origin from lysine and exhibit variations in their ring stereochemistry and functional groups.

Figure 1: Structural relationships between **anagyrine** and its analogs.

Experimental Protocols

Isolation and Purification of Anagyrine

The following is a general protocol for the isolation of **anagyrine** from plant material.^[1]

- Extraction:
 - Air-dried and powdered plant material (e.g., aerial parts of *Genista hispanica*) is extracted with a chloroform-methanol mixture (e.g., 100:1 v/v) at room temperature.
 - The solvent is removed under reduced pressure to yield a crude alkaloid extract.
- Acid-Base Extraction:

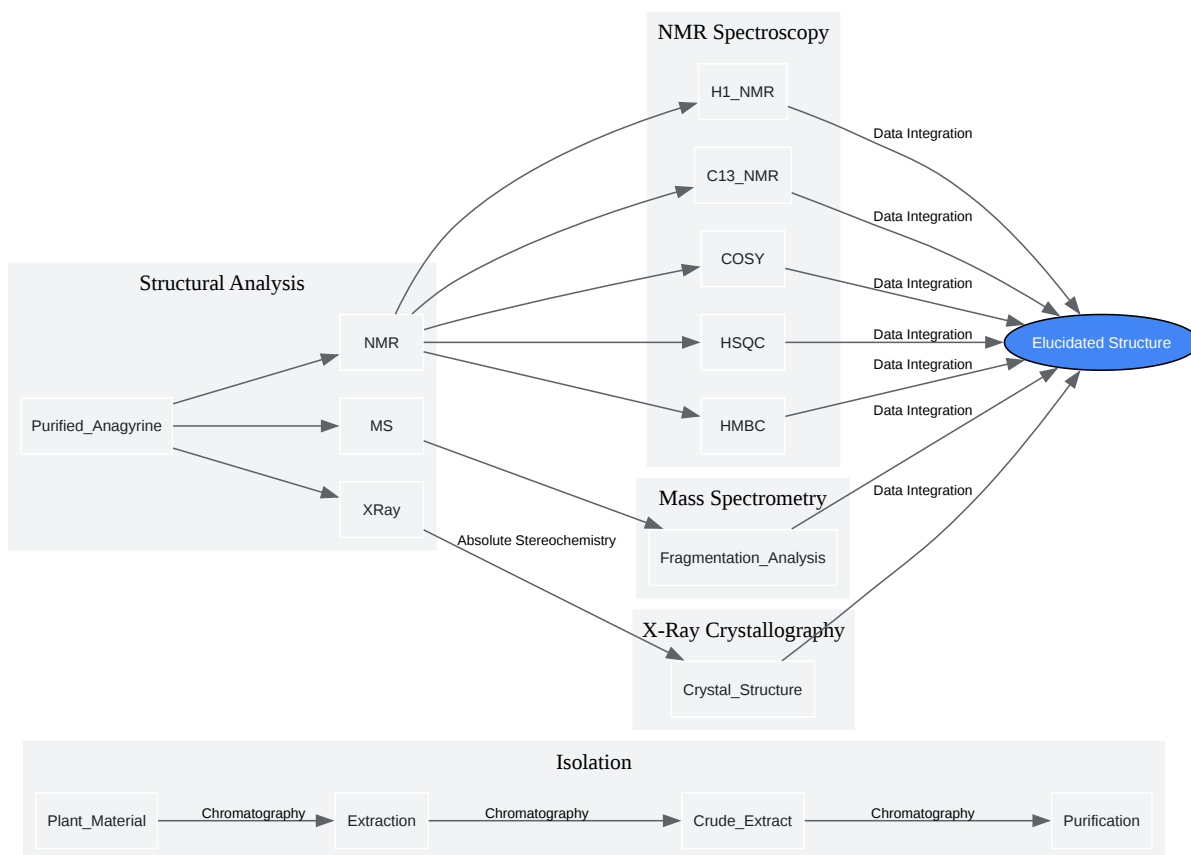
- The crude extract is dissolved in 10% acetic acid.
- The acidic solution is washed with chloroform to remove neutral and weakly basic compounds.
- The aqueous layer is then made basic (pH 9-10) with 25% aqueous ammonia.
- The alkaloids are extracted from the basic aqueous solution with chloroform.
- The chloroform extract is dried over anhydrous sodium sulfate and concentrated.
- Chromatographic Purification:
 - The concentrated alkaloid mixture is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.
 - Fractions containing **anagyrine** are combined and the solvent is evaporated.

Crystallization of Anagyrine Perchlorate

For X-ray crystallographic analysis, **anagyrine** is often crystallized as its perchlorate salt.^[1]

- Dissolve the purified **anagyrine** in acetone.
- Add perchloric acid dropwise until the pH of the medium is acidic (pH 5-6).
- The precipitated **anagyrine** perchlorate crystals are collected by filtration.
- Recrystallize the crystals from methanol or water at 50 °C to obtain colorless prisms suitable for X-ray diffraction.

Spectroscopic Analysis Workflow

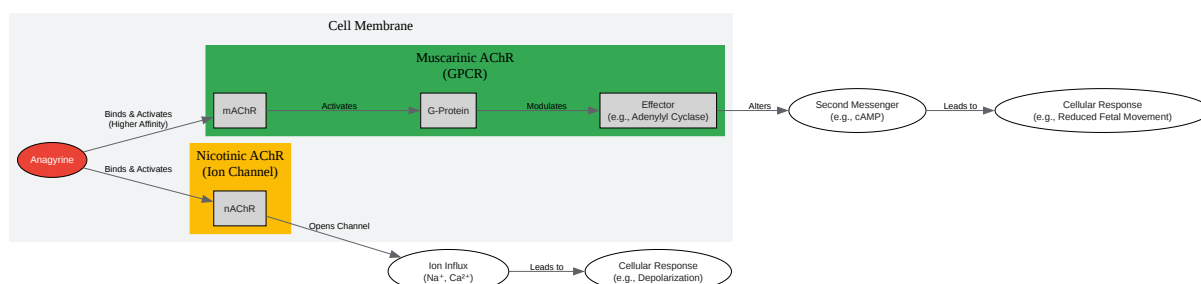


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Figure 2: General workflow for the structural elucidation of **anagyrine**.

Biological Activity and Signaling Pathway

Anagyrine is known to interact with acetylcholine receptors, which is believed to be the basis for its teratogenic effects. It acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, with a significantly higher affinity for muscarinic receptors.[10][11] The prolonged activation of these receptors in a developing fetus can lead to reduced fetal movement and subsequent skeletal deformities.



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Figure 3: Simplified signaling pathway of **anagyrine** at acetylcholine receptors.

Conclusion

The structural elucidation of **anagyrine** and its analogs is a testament to the power of modern analytical techniques. X-ray crystallography has provided an unambiguous determination of the absolute stereochemistry of **anagyrine**, while a suite of NMR and MS techniques allows for its identification and characterization from natural sources. This guide provides researchers with the fundamental data and protocols necessary to work with these fascinating and biologically active alkaloids. Further research into the synthesis of novel analogs and a more detailed

understanding of their interactions with biological targets will continue to be an active area of investigation.

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